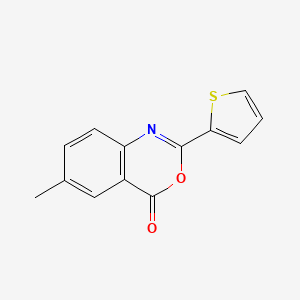

6-methyl-2-(2-thienyl)-4H-3,1-benzoxazin-4-one

Description

6-Methyl-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound featuring a benzoxazinone core substituted with a methyl group at position 6 and a thiophene (2-thienyl) group at position 2. This scaffold is part of the 4H-3,1-benzoxazin-4-one subclass, which is structurally distinct from other benzoxazinone variants (e.g., 4H-1,4-benzoxazin-3-one) due to the position of the oxygen and nitrogen atoms within the fused ring system .

Properties

IUPAC Name |

6-methyl-2-thiophen-2-yl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c1-8-4-5-10-9(7-8)13(15)16-12(14-10)11-3-2-6-17-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCBAGCPTOYYJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(2-thienyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with 2-chloro-6-methylbenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(2-thienyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazine or thiophene rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced benzoxazine derivatives.

Substitution: Formation of halogenated benzoxazine derivatives.

Scientific Research Applications

6-methyl-2-(2-thienyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-methyl-2-(2-thienyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of benzoxazinones are heavily influenced by substituents at positions 2 and 4. Below is a comparative analysis of key derivatives:

Key Observations:

- Substituent Position and Halogenation : Halo groups (e.g., Cl, F) at positions 2 and 4 of the phenyl ring in compounds like 3m and 3o enhance herbicidal activity (IC₅₀ ≈ 2,4-D) . In contrast, the thienyl group in the target compound introduces sulfur, which may alter electron density and bioavailability.

- Bioisosteric Replacements : The 4H-3,1-benzoxazin-4-one core acts as a bioisostere for carboxylic acid groups in commercial herbicides (e.g., 2,4-D), enabling similar hormone-mimicking effects .

- Amino vs. Thienyl Substituents: URB754’s amino group confers MGL inhibitory activity, whereas the thienyl group’s π-electron richness may favor interactions with hydrophobic enzyme pockets .

Biological Activity

6-Methyl-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound characterized by a benzoxazine ring fused with a thiophene ring. This structural configuration contributes to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. The compound is synthesized through various methods, most commonly involving the cyclization of 2-aminothiophene with 2-chloro-6-methylbenzoic acid under specific conditions.

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties against various bacterial and fungal strains. Research indicates that it exhibits significant antibacterial activity, with minimum inhibitory concentration (MIC) values suggesting effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Its mechanism of action appears to involve the inhibition of enzymes associated with cell proliferation, which can lead to reduced tumor growth. Specific studies have highlighted its efficacy against various cancer cell lines, indicating a potential role in cancer therapeutics.

Case Study: Anticancer Efficacy

A study conducted on several cancer cell lines demonstrated that treatment with this compound resulted in:

- Cell Viability Reduction: A decrease in viability by up to 70% at certain concentrations.

- Apoptosis Induction: Increased markers of apoptosis were observed, suggesting that the compound may trigger programmed cell death in malignant cells.

These results underscore the potential of this compound as a lead structure for further development in anticancer drug discovery .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses such as:

- Inhibition of Kinases: This can affect signaling pathways involved in cell growth and survival.

- Interaction with DNA: Potentially leading to interference in replication processes essential for cancer cell proliferation.

Understanding these mechanisms is crucial for elucidating how this compound can be effectively utilized in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.